molecular formula C22H19N5O2S B3016012 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894052-96-1

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No. B3016012
CAS RN: 894052-96-1
M. Wt: 417.49
InChI Key: WBFRNLMHFMDFAG-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A study on various derivatives, including compounds related to the one , highlighted their antioxidant and anticancer activities. Notably, some derivatives showed higher antioxidant activity than ascorbic acid and demonstrated cytotoxicity against specific cancer cell lines, indicating potential applications in cancer therapy (Tumosienė et al., 2020).

c-Met Inhibition for Cancer Treatment

Research involving compounds structurally similar to the queried chemical has shown inhibition of c-Met kinase activity. Since deregulation of c-Met is implicated in several human cancers, these compounds, including the specific derivative , could be relevant in the development of cancer treatments (Ye et al., 2012).

Pharmacological Potential in Modern Medicine

The structural combination of triazole and pyrazole, elements present in the queried compound, increases the potential for interaction with various biological targets. This makes such compounds significant in medicinal chemistry, especially for developing new drugs with specific biological activities (Fedotov et al., 2022).

Synthesis and Utility in Heterocyclic Chemistry

Compounds like the one play a crucial role in the synthesis of nitrogen and sulfur heterocyclic systems. These systems are vital for further research in various scientific fields due to their unique properties and potential applications (Boraei et al., 2020).

Anticancer Activity of Related Compounds

A study on the synthesis and anticancer activity of triazolothiadiazine derivatives, structurally related to the queried compound, demonstrated significant activity against specific cancer cell lines. This indicates the potential of such compounds, including the one , in cancer research (Arandkar & Vedula, 2018).

Inhibition of Endothelial and Tumor Cell Proliferation

Triazolo[4,3-b]pyridazine derivatives, closely related to the compound , were found to inhibit the proliferation of endothelial and tumor cells. This suggests potential therapeutic applications in cancer treatment (Ilić et al., 2011).

Cholinesterase Inhibition for Neurological Disorders

Some derivatives containing triazole and triazolothiadiazine, elements found in the queried compound, have been synthesized as cholinesterase inhibitors. This suggests potential applications in treating neurological disorders like Alzheimer's disease (Mohsen, 2012).

Bioactivation and Potential Toxicity in Drug Discovery

Research on compounds structurally similar to the queried chemical has revealed insights into their bioactivation and potential toxicity. This information is crucial for drug discovery, especially in assessing the safety profile of new therapeutic agents (Teffera et al., 2010).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-17-8-6-15(7-9-17)18-10-11-20-23-24-22(27(20)25-18)30-14-21(28)26-13-12-16-4-2-3-5-19(16)26/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRNLMHFMDFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

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